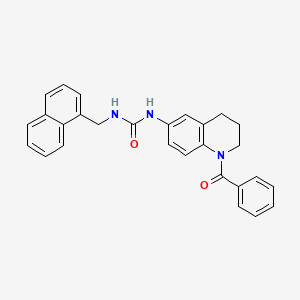
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea, also known as BTNU, is a chemical compound that has been used in scientific research for its potential as a therapeutic agent.
Scientific Research Applications
Aggregation Enhanced Emission and Solid State Emission
Research on naphthalimide-based compounds, which share structural similarities with "1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea," has led to insights into their potential for applications in materials science. For instance, Srivastava et al. (2016) studied four new 1,8-naphthalimide-based compounds and their nanoaggregates, which exhibited aggregation-enhanced emission. These compounds were analyzed for their photophysical properties in both solution and solid states, highlighting their potential in designing materials with specific optical properties (Srivastava, A., Singh, A., & Mishra, L., 2016).
Anticancer Agents
Compounds with the tetrahydroisoquinoline moiety, closely related to the chemical structure , have been extensively researched for their anticancer properties. Redda et al. (2010) synthesized analogs maintaining the tetrahydroisoquinoline structure and evaluated them for in vitro anticancer activity. This research supports the exploration of such compounds for developing novel anticancer drugs (Redda, K., Gangapuram, M., & Ardley, T., 2010).
Synthesis and Structure
Markosyan et al. (2000) focused on the synthesis and structural analysis of spiro(benzo[h]-triazolo[3,4-b]quinazoline-7,1′-cyclopentane) derivatives, showcasing the diverse synthetic routes and structural versatility of compounds related to "this compound." This research contributes to the understanding of structural properties and the potential for creating novel compounds with desired characteristics (Markosyan, A. et al., 2000).
Quantum-Chemical Calculations and Cytotoxic Activity
Marinov et al. (2019) synthesized new 1,8-naphthalimide derivatives, including studies on their quantum-chemical calculations and cytotoxic activity against human tumor cell lines. This research demonstrates the potential of such compounds in medicinal chemistry, particularly in cancer treatment (Marinov, M. et al., 2019).
Photovoltaic Properties
Srivani et al. (2017) explored the use of naphthalenediimide and benzoisoquinoline-dione functionalities to create efficient non-fullerene acceptors for bulk-heterojunction photovoltaic devices. The study highlights the potential of these compounds in renewable energy applications, particularly in enhancing the efficiency of solar cells (Srivani, D. et al., 2017).
properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2/c32-27(21-9-2-1-3-10-21)31-17-7-13-22-18-24(15-16-26(22)31)30-28(33)29-19-23-12-6-11-20-8-4-5-14-25(20)23/h1-6,8-12,14-16,18H,7,13,17,19H2,(H2,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUWOYGGXIWORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

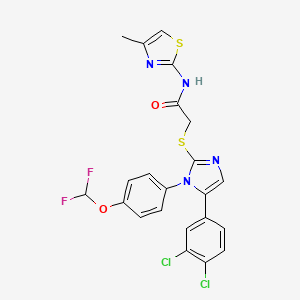

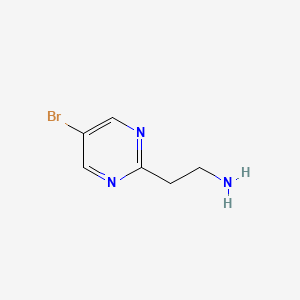
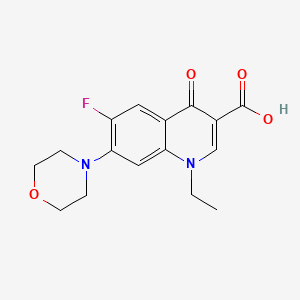
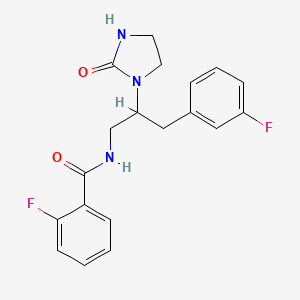
![3-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826381.png)

![2-Methyl-2-[[2-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2826383.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826384.png)
![ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate](/img/structure/B2826385.png)
![(E)-2-(2-chlorophenyl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2826386.png)
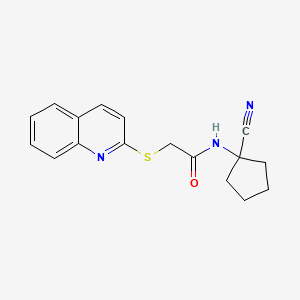
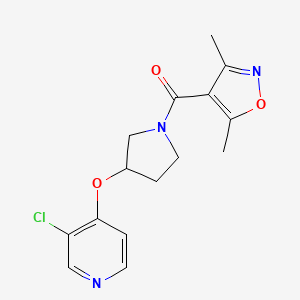
![1,3,5-Trimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2826392.png)